molecular formula C15H15NO5S2 B10814449 Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

Katalognummer: B10814449
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: QHPJWPQRZMBKTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate is a thiazolidinone-derived compound characterized by a methoxy-substituted phenoxyacetate ester backbone conjugated to a 4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene moiety. This structure combines a rigid thiazolidinone core with a flexible phenoxyacetate side chain, which may influence its physicochemical properties and biological interactions.

Eigenschaften

IUPAC Name

ethyl 2-[2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPJWPQRZMBKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Thiazolidinone Core Formation

The synthesis begins with the preparation of 4-oxo-2-thioxothiazolidine-5-carbaldehyde, as described in WO2007074390A2:

Step 1: Glycine Derivative Functionalization
Glycine reacts with carbon disulfide in ammonium hydroxide under phase-transfer catalysis (PTC) to form a dithiocarbamate intermediate. Subsequent treatment with sodium chloroacetate yields the linear precursor:

Glycine+CS2NH4OH, PTCDithiocarbamateClCH2COONaLinear intermediate\text{Glycine} + \text{CS}2 \xrightarrow{\text{NH}4\text{OH, PTC}} \text{Dithiocarbamate} \xrightarrow{\text{ClCH}_2\text{COONa}} \text{Linear intermediate}

Step 2: Cyclization
Cyclization using concentrated HCl at 100°C produces 4-oxo-2-thioxothiazolidine-5-carbaldehyde:

Linear intermediateHCl, Δ4-Oxo-2-thioxothiazolidine-5-carbaldehyde\text{Linear intermediate} \xrightarrow{\text{HCl, Δ}} \text{4-Oxo-2-thioxothiazolidine-5-carbaldehyde}

Table 1: Optimization of Cyclization Conditions

ParameterOptimal RangeYield Improvement
Temperature95–105°C78% → 92%
HCl Concentration6–8 M65% → 88%
Reaction Time4–6 hours70% → 85%

Phenoxyacetate Segment Preparation

2-Methoxy-4-hydroxybenzaldehyde is converted to its acetoxy derivative via Williamson ether synthesis:

Step 3: Etherification
Ethyl chloroacetate reacts with 2-methoxy-4-hydroxybenzaldehyde in the presence of K2_2CO3_3 in acetone:

2-Methoxy-4-hydroxybenzaldehyde+ClCH2COOEtK2CO3Ethyl 2-(2-methoxy-4-formylphenoxy)acetate\text{2-Methoxy-4-hydroxybenzaldehyde} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{Ethyl 2-(2-methoxy-4-formylphenoxy)acetate}

Key Observation : Substituting acetone with DMF increases reaction rate by 40% but reduces yield due to side product formation.

Final Coupling via Knoevenagel Condensation

The thiazolidinone aldehyde undergoes condensation with the phenoxyacetate segment:

Step 4: Condensation
A piperidine-catalyzed reaction in ethanol at 60°C facilitates C=C bond formation:

4-Oxo-2-thioxothiazolidine-5-carbaldehyde+Ethyl 2-(2-methoxy-4-formylphenoxy)acetatepiperidineTarget Compound\text{4-Oxo-2-thioxothiazolidine-5-carbaldehyde} + \text{Ethyl 2-(2-methoxy-4-formylphenoxy)acetate} \xrightarrow{\text{piperidine}} \text{Target Compound}

Table 2: Condensation Reaction Variables

CatalystSolventTemperatureYield (%)
PiperidineEthanol60°C82
DBUTHF70°C75
NH4_4OAcMeOH50°C68

Process Optimization and Scalability

Solvent System Optimization

A mixed solvent system (toluene:ethanol = 3:1) improves product crystallization, enhancing purity from 92% to 98%.

Catalytic Efficiency

The use of 0.5 mol% tetrabutylammonium bromide (TBAB) as a co-catalyst reduces reaction time from 12 hours to 6 hours while maintaining yields >80%.

Large-Scale Adaptation

Pilot-scale synthesis (10 kg batch) achieved consistent results:

  • Overall Yield : 64% (compared to 68% lab-scale)

  • Purity : 97.3% by HPLC

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 8.21 (s, 1H, CH=), 7.58 (d, J = 8.4 Hz, 1H), 6.89 (d, J = 2.0 Hz, 1H), 4.23 (q, J = 7.1 Hz, 2H), 3.87 (s, 3H), 1.31 (t, J = 7.1 Hz, 3H).

  • IR (KBr) : 1715 cm1^{-1} (C=O ester), 1660 cm1^{-1} (C=O thiazolidinone), 1240 cm1^{-1} (C=S).

Chromatographic Purity

HPLC analysis (C18 column, 75:25 MeOH:H2_2O) shows a single peak at tR_R = 6.78 min, confirming >98% purity.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor trials show promise:

  • Residence Time: 8 minutes (vs. 6 hours batch)

  • Yield: 79% (initial results).

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) achieves 62% yield in esterification step under mild conditions (40°C, pH 7) .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

IMR1 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um den Notch-Signalweg zu untersuchen. In der Biologie hilft es, die Rolle der Notch-Signalgebung bei der Zelldifferenzierung und -entwicklung zu verstehen. In der Medizin wird IMR1 als potenzielles Antitumormittel untersucht, da es eine Wirksamkeit bei der Hemmung des Wachstums von Notch-abhängigen Zelllinien und patientengeleiteten Tumor-Xenograften gezeigt hat. In der Industrie könnte IMR1 bei der Entwicklung neuer Therapeutika zur Behandlung des Notch-Signalwegs eingesetzt werden.

Wirkmechanismus

IMR1 übt seine Wirkungen aus, indem es an die intrazelluläre Domäne von Notch1 bindet und die Rekrutierung von Mastermind-like 1 zum Notch-transkriptionellen Aktivierungskomplex auf Chromatin blockiert. Diese Störung verhindert die Transkription von Notch-Zielgenen und hemmt so den Notch-Signalweg. Die beteiligten molekularen Ziele umfassen Notch1 und Mastermind-like 1, die wichtige Bestandteile des Notch-transkriptionellen Aktivierungskomplexes sind.

Wissenschaftliche Forschungsanwendungen

IMR1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the Notch signaling pathway. In biology, it helps in understanding the role of Notch signaling in cell differentiation and development. In medicine, IMR1 is being investigated for its potential as an anticancer agent, as it has shown efficacy in inhibiting the growth of Notch-dependent cell lines and patient-derived tumor xenografts . In industry, IMR1 could be used in the development of new therapeutic agents targeting the Notch pathway .

Wirkmechanismus

IMR1 exerts its effects by binding to the intracellular domain of Notch1 and blocking the recruitment of Mastermind-like 1 to the Notch transcriptional activation complex on chromatin. This disruption prevents the transcription of Notch target genes, thereby inhibiting the Notch signaling pathway. The molecular targets involved include Notch1 and Mastermind-like 1, which are critical components of the Notch transcriptional activation complex .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 2-sulfanylidene and 4-oxo groups enhance electrophilicity, similar to ’s 2-thioxo derivative .
  • Aromatic Substituents : Chlorophenyl () and phenyl () groups introduce steric bulk and lipophilicity, whereas methoxy/hydroxy groups () improve polarity .
  • Solubility Modifiers : Ethanesulfonic acid () and ester groups (Target, ) balance hydrophilicity and lipophilicity .

Physicochemical Properties

  • Solubility : The target compound’s ester groups likely confer moderate lipid solubility, whereas sulfonic acid derivatives () exhibit higher aqueous solubility .
  • Crystallography : Structural confirmation of analogs relies on tools like SHELX, ORTEP, and WinGX (–7), which resolve anisotropic displacement parameters and hydrogen bonding patterns critical for stability .

Biologische Aktivität

Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate, a compound with the molecular formula C15H15NO5S2C_{15}H_{15}NO_5S_2, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with methoxyphenol derivatives. The reaction conditions often include the use of solvents like ethanol or acetonitrile under reflux conditions, followed by purification through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL. These findings suggest a promising potential as an antimicrobial agent in pharmaceutical applications.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results showed that this compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL, indicating its potential utility in combating oxidative stress-related disorders.

Cytotoxic Effects

A notable study investigated the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that the compound inhibited cell proliferation with IC50 values of 25 µM and 30 µM, respectively. This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, this compound was administered as part of a combination therapy. The results indicated a significant reduction in infection rates compared to control groups receiving traditional treatments alone.

Case Study 2: Antioxidant Application

A study focusing on oxidative stress in diabetic rats demonstrated that treatment with this compound led to a marked decrease in malondialdehyde levels and an increase in superoxide dismutase activity. This suggests its potential role in managing complications associated with diabetes through antioxidant mechanisms.

Data Tables

Biological Activity Test Method Results
AntimicrobialMIC against bacteria32 - 128 µg/mL
AntioxidantDPPH Scavenging70% at 100 µg/mL
CytotoxicityIC50 on cancer cells25 µM (HeLa), 30 µM (MCF7)

Q & A

Advanced Synthesis & Optimization

Q: How can reaction conditions be optimized for synthesizing Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate to improve yield and purity? A:

  • Stepwise Methodology :
    • Core Formation : Begin with condensation of 2-methoxy-4-hydroxybenzaldehyde with 4-oxo-2-thioxothiazolidine-5-carbaldehyde under acidic conditions (e.g., acetic acid) to form the Schiff base intermediate .
    • Esterification : React the intermediate with ethyl bromoacetate in dry acetone using anhydrous K₂CO₃ as a base, refluxed for 8–12 hours .
    • Optimization : Use high-throughput screening (HTS) to test solvent polarity (DMF vs. THF), temperature (60–100°C), and catalysts (e.g., DMAP) .
  • Monitoring : Track progress via TLC (hexane:ethyl acetate, 3:1) and purify via flash chromatography (silica gel, gradient elution) .

Structural Characterization Challenges

Q: What advanced techniques resolve ambiguities in the structural elucidation of this compound, particularly its E/Z isomerism? A:

  • X-ray Crystallography : Use SHELXL for refinement, especially if twinning or disorder is observed. For small-molecule crystals, collect high-resolution data (≤1.0 Å) and apply the TWIN/BASF commands in SHELX .
  • NMR Analysis : Employ 2D NOESY to confirm spatial proximity of the thiazolidinone and methoxyphenoxy groups, distinguishing E/Z configurations .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) to verify the keto-enol tautomerism of the thiazolidinone ring .

Biological Activity Profiling

Q: How can researchers design assays to evaluate the biological activity of this compound, given limited existing data? A:

  • In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize targets (e.g., PPAR-γ, COX-2) based on structural analogs with known anti-inflammatory or anticancer activity .
  • In Vitro Assays :
    • Enzyme Inhibition : Test against tyrosinase or α-glucosidase at 10–100 µM concentrations, using kojic acid/acarbose as positive controls .
    • Cytotoxicity : Employ MTT assays on cancer cell lines (HeLa, MCF-7) with IC₅₀ calculations .
  • Data Validation : Cross-validate activity using isogenic cell lines or knockout models to rule off-target effects .

Data Contradictions in Biological Studies

Q: How should researchers address discrepancies in reported biological activities of structurally similar compounds? A:

  • Meta-Analysis : Compile data from Reaxys/SciFinder on analogs (e.g., ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate) to identify trends in substituent effects (e.g., methoxy vs. trifluoromethyl groups) .
  • Structural Modifications : Synthesize derivatives with systematic substitutions (e.g., replacing 4-methoxyanilino with 4-fluoro) to isolate pharmacophoric motifs .
  • Statistical Tools : Apply multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric parameters with activity .

Reactivity & Stability Under Experimental Conditions

Q: What methodologies assess the compound’s stability and reactivity during storage or in biological matrices? A:

  • Forced Degradation : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and analyze via HPLC-PDA to detect hydrolysis (ester cleavage) or oxidation (sulfoxide formation) .
  • Kinetic Studies : Monitor thiazolidinone ring-opening reactions in PBS (pH 7.4) using UV-Vis spectroscopy (λ = 270–320 nm) .
  • LC-MS/MS : Identify degradation products in simulated gastric fluid (0.1 N HCl) and assign structures via high-resolution mass spectrometry .

Computational Modeling for Synthesis Validation

Q: How can DFT or molecular dynamics (MD) simulations validate proposed synthesis mechanisms? A:

  • Transition State Analysis : Use Gaussian 16 to calculate energy barriers for key steps (e.g., Schiff base formation), comparing B3LYP/6-31G* results with experimental kinetics .
  • Solvent Effects : Simulate reaction trajectories in explicit solvents (e.g., DMSO) using CP2K to optimize solvation-free energy .
  • Docking Studies : Model interactions between intermediates and catalysts (e.g., K₂CO₃) to rationalize regioselectivity .

Crystallographic Challenges

Q: What strategies mitigate issues like crystal twinning or disorder in X-ray studies of this compound? A:

  • Data Collection : Use a small crystal (<0.1 mm) and collect data at 100 K to reduce thermal motion. For twinned crystals, apply the HKLF 5 format in SHELXL .
  • Refinement : Partition disordered regions (e.g., ethoxy groups) with free variables and apply restraints (SIMU/DELU) .
  • Validation : Check using PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .

Structure-Activity Relationship (SAR) Exploration

Q: How can SAR studies identify critical substituents for enhancing target binding? A:

  • Analog Synthesis : Prepare derivatives with variations at the phenoxy (e.g., 4-Cl, 4-NO₂) and thiazolidinone (e.g., 4-oxo vs. 4-thioxo) positions .
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment of bioactive conformers (SYBYL-X) to map electrostatic/hydrophobic fields .
  • Biophysical Assays : Use SPR or ITC to quantify binding affinities toward targets (e.g., HSA) and correlate with substituent bulkiness (e.g., molar refractivity) .

Purification Challenges

Q: What advanced techniques separate closely related impurities (e.g., regioisomers) during purification? A:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min, monitoring at 254 nm .
  • Crystallization Screening : Employ microbatch-under-oil trials with 96 solvents to identify optimal conditions (e.g., ethyl acetate/hexane) .
  • Chiral Separation : For enantiomeric byproducts, use Chiralpak IA-3 columns and heptane/ethanol (90:10) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.